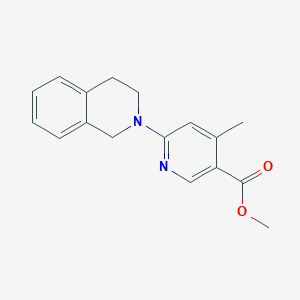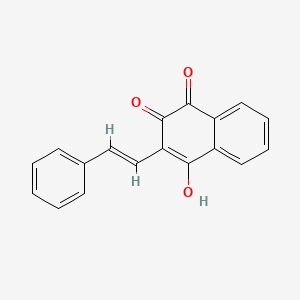![molecular formula C15H17NO2S B15064027 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one CAS No. 85976-50-7](/img/structure/B15064027.png)
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of a benzylsulfanyl group and an oxa-azaspiro structure makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzylsulfanyl derivative with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields by providing uniform heating and energy transfer .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Applications De Recherche Scientifique
3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirotetramat: A keto-enol insecticide with a similar spirocyclic structure.
Spirooxindoles: Compounds with a spirocyclic oxindole core, used in medicinal chemistry.
Uniqueness
What sets 3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one apart is its unique combination of a benzylsulfanyl group and an oxa-azaspiro structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
85976-50-7 |
|---|---|
Formule moléculaire |
C15H17NO2S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-benzylsulfanyl-1-oxa-4-azaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H17NO2S/c17-14-13(19-11-12-7-3-1-4-8-12)16-15(18-14)9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2 |
Clé InChI |
DKNIWYPTZXSBOM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)N=C(C(=O)O2)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)

![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)


![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)

![7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15064004.png)
![3-oxa-12,17-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14(19),15,17,20-nonaen-4-one](/img/structure/B15064012.png)
![2-Chloro-6-iodoimidazo[1,2-a]pyridine](/img/structure/B15064020.png)

